molecular formula C9H8O4 B1208027 3-Methylphthalic acid CAS No. 37102-74-2

3-Methylphthalic acid

Cat. No. B1208027
CAS RN: 37102-74-2
M. Wt: 180.16 g/mol
InChI Key: IBFJDBNISOJRCW-UHFFFAOYSA-N
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Patent
US09162960B2

Procedure details

3-Methylphthalic acid disodium salt (4.4 mmol) was dissolved in water (50 ml). Potassium permanganate (14.7 mmol) was added and the resulting solution was stirred for 18 h at room temperature. A precipitate was formed. The precipitate was filtered off and washed three times with hot water. The combined aqueous phase was evaporated under reduced pressure to approximately one third of the initial volume and cooled in an ice-bath. Concentrated HCl was added carefully for neutralization. Expected precipitation of hemimellitic acid did not occur. After evaporation of water in vacuo, the dark residue represented a complex mixture of compounds.
Name
3-Methylphthalic acid disodium salt
Quantity
4.4 mmol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
14.7 mmol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Na+].[Na+].[CH3:3][C:4]1[CH:12]=[CH:11][CH:10]=[C:6]([C:7]([O-:9])=[O:8])[C:5]=1[C:13]([O-:15])=[O:14].[Mn]([O-])(=O)(=O)=O.[K+]>O>[CH3:3][C:4]1[CH:12]=[CH:11][CH:10]=[C:6]([C:7]([OH:9])=[O:8])[C:5]=1[C:13]([OH:15])=[O:14] |f:0.1.2,3.4|

Inputs

Step One
Name
3-Methylphthalic acid disodium salt
Quantity
4.4 mmol
Type
reactant
Smiles
[Na+].[Na+].CC1=C(C(C(=O)[O-])=CC=C1)C(=O)[O-]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
14.7 mmol
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting solution was stirred for 18 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A precipitate was formed
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
WASH
Type
WASH
Details
washed three times with hot water
CUSTOM
Type
CUSTOM
Details
The combined aqueous phase was evaporated under reduced pressure to approximately one third of the initial volume
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice-bath
ADDITION
Type
ADDITION
Details
Concentrated HCl was added carefully for neutralization
CUSTOM
Type
CUSTOM
Details
Expected precipitation of hemimellitic acid
CUSTOM
Type
CUSTOM
Details
After evaporation of water in vacuo
ADDITION
Type
ADDITION
Details
a complex mixture of compounds

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
CC1=C(C(C(=O)O)=CC=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.